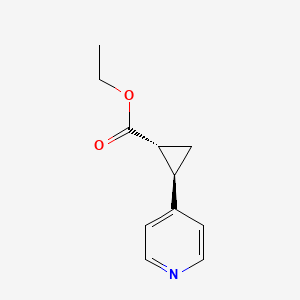
rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans (RPC) is a synthetic cyclopropane derivative of the pyridine family. It is a chiral molecule with two enantiomers, rac-ethyl (1R,2R)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans (RPC) and rac-ethyl (1S,2S)-2-(pyridin-4-yl)cyclopropane-1-carboxylate, trans (RPC). RPC is a white crystalline solid with a melting point of 60-62 °C and a boiling point of 160-162 °C. RPC has been studied extensively for its potential use in laboratory experiments, as well as for its potential applications in scientific research.
科学的研究の応用
RPC has been studied extensively for its potential use in scientific research. It has been used as a chiral ligand in asymmetric catalysis, as a building block in the synthesis of natural products, and as a catalyst in the synthesis of polymers materials. Additionally, RPC has been studied as a potential drug candidate for the treatment of certain diseases.
作用機序
RPC is a chiral molecule, and its enantiomers have different properties. The enantiomers of RPC have been studied for their ability to bind to certain proteins and enzymes, which can then be used to regulate certain biochemical pathways. Additionally, RPC has been studied for its ability to interact with certain receptors, which can then be used to modulate the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
RPC has been studied for its potential effects on certain biochemical and physiological processes. It has been demonstrated to have anti-inflammatory and anti-cancer effects in certain animal models, as well as to modulate the activity of certain hormones and neurotransmitters. Additionally, RPC has been studied for its potential to act as a chiral ligand in asymmetric catalysis, as well as for its ability to interact with certain receptors.
実験室実験の利点と制限
RPC has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it can be used in a wide variety of reactions. Additionally, RPC is a chiral molecule, which can be used to study the effects of enantiomers on certain biochemical and physiological processes. However, RPC also has certain limitations. It can be difficult to purify, and it is sensitive to air and light. Additionally, it can be difficult to control the reaction conditions when using RPC in laboratory experiments.
将来の方向性
RPC has a wide range of potential applications in scientific research and laboratory experiments. Future research could focus on further exploring the potential of RPC as a chiral ligand in asymmetric catalysis, as well as its potential use in the synthesis of natural products and polymers materials. Additionally, further research could focus on exploring the potential of RPC as a drug candidate for the treatment of certain diseases, as well as its potential effects on certain biochemical and physiological processes. Finally, future research could focus on improving the purification and control of RPC for use in laboratory experiments.
合成法
RPC is synthesized by the reaction of pyridine with ethyl chloroformate in the presence of a base. The reaction proceeds in two steps: first, the pyridine reacts with ethyl chloroformate to form a chloropyridinium intermediate; second, the intermediate reacts with a base to form RPC. The reaction is typically carried out in aqueous media at temperatures of 80-90 °C.
特性
IUPAC Name |
ethyl (1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-9(10)8-3-5-12-6-4-8/h3-6,9-10H,2,7H2,1H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYNFXSWOUTZCL-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Ethyl 2-(pyridin-4-YL)cyclopropanecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one](/img/structure/B6614858.png)
![tert-butyl N-[(piperazin-2-yl)methyl]carbamate](/img/structure/B6614868.png)

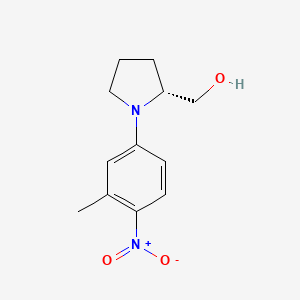


![4-aminopyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6614891.png)


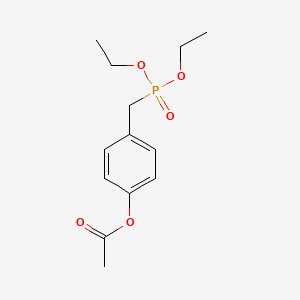

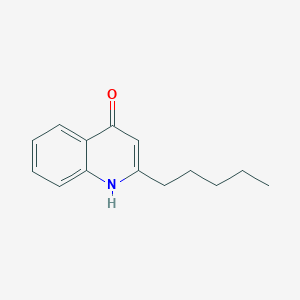
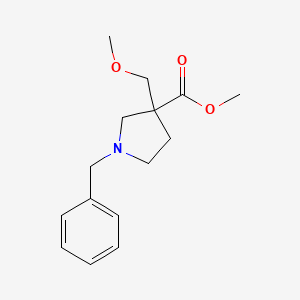
![tert-butyl N-[(2S)-1-aminopropan-2-yl]-N-ethylcarbamate](/img/structure/B6614946.png)